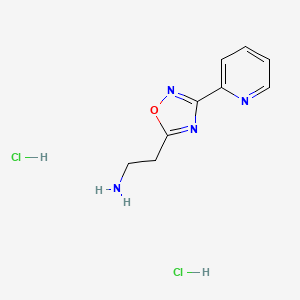

2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride

説明

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound exhibits a complex three-dimensional arrangement characterized by the integration of multiple heterocyclic systems. The compound's structural foundation consists of a pyridine ring positioned at the 2-carbon of the pyridine system, which connects directly to the 3-position of the 1,2,4-oxadiazole ring through a carbon-carbon bond. This heterocyclic assembly demonstrates significant planarity between the pyridine and oxadiazole rings, with crystallographic studies revealing dihedral angles typically ranging from 12 to 19 degrees between these aromatic systems. The ethanamine side chain extends from the 5-position of the oxadiazole ring, adopting a gauche conformation that positions the amino group away from the planar heterocyclic framework.

Crystallographic analysis of related oxadiazole structures has provided detailed insights into the bond length parameters characteristic of this compound class. The nitrogen-oxygen bond within the oxadiazole ring typically measures 1.337 Å, while the carbon-nitrogen bonds connecting the heterocycles exhibit lengths of approximately 1.341 Å. The molecular packing in the crystal lattice demonstrates the formation of hydrogen-bonded networks, particularly involving the amino group of the ethanamine chain and the nitrogen atoms of adjacent molecules. These intermolecular interactions create ribbon-like structures that extend throughout the crystal matrix, with typical hydrogen bond distances ranging from 2.761 to 2.880 Å.

The presence of the dihydrochloride counterions significantly influences the overall crystal packing arrangement. These chloride ions typically coordinate with the protonated amino group and the pyridine nitrogen, creating a complex network of ionic interactions that stabilize the crystal structure. The coordination geometry around the protonated nitrogen centers exhibits distorted tetrahedral arrangements, with bond angles deviating from ideal tetrahedral values due to the influence of the heterocyclic framework and intermolecular interactions.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound reveals distinctive signatures that reflect its unique molecular architecture and electronic structure. Nuclear magnetic resonance spectroscopy provides comprehensive information about the compound's hydrogen and carbon environments, with proton nuclear magnetic resonance spectra typically recorded in deuterated dimethyl sulfoxide solution showing characteristic signals for each distinct molecular region. The pyridine ring protons appear as a complex multiplet pattern in the aromatic region between 7.5 and 8.7 parts per million, with the proton at the 6-position of the pyridine ring typically appearing as the most downfield signal due to its proximity to the electronegative nitrogen atom.

The ethanamine chain protons exhibit characteristic triplet patterns in the aliphatic region, with the methylene group adjacent to the oxadiazole ring appearing around 3.1 parts per million and the amino-bearing methylene group resonating near 2.9 parts per million. The coupling constants between these protons typically range from 6.5 to 7.0 hertz, consistent with the gauche conformation observed in crystallographic studies. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework with distinct signals for the aromatic carbons of both the pyridine and oxadiazole rings, as well as the aliphatic carbons of the ethanamine chain.

Infrared spectroscopy provides valuable information about the functional group characteristics and intermolecular interactions within the compound. The infrared spectrum typically exhibits a broad absorption band around 3365 wavenumbers corresponding to nitrogen-hydrogen stretching vibrations of the protonated amino group. The oxadiazole ring system contributes characteristic absorption bands at 1612 wavenumbers, attributed to carbon-nitrogen stretching vibrations within the heterocyclic framework. The pyridine ring vibrations appear as medium-intensity bands around 1578 wavenumbers, while the carbon-hydrogen stretching vibrations of the aromatic systems contribute to the complex absorption pattern between 3000 and 3100 wavenumbers.

| Spectroscopic Technique | Key Absorption/Signal | Value | Assignment |

|---|---|---|---|

| Proton Nuclear Magnetic Resonance | Pyridine proton | 8.69 parts per million | 6-position pyridine hydrogen |

| Proton Nuclear Magnetic Resonance | Ethanamine methylene | 3.12 parts per million | Chain adjacent to oxadiazole |

| Infrared Spectroscopy | Nitrogen-hydrogen stretch | 3365 wavenumbers | Protonated amino group |

| Infrared Spectroscopy | Carbon-nitrogen oxadiazole | 1612 wavenumbers | Oxadiazole ring vibrations |

| Ultraviolet-Visible | Pi to pi-star transition | 268 nanometers | Aromatic system absorption |

Ultraviolet-visible spectroscopy reveals the electronic transition characteristics of the compound's extended aromatic system. The primary absorption maximum typically occurs around 268 nanometers, corresponding to pi to pi-star transitions within the conjugated pyridine-oxadiazole framework. A secondary absorption band around 312 nanometers reflects n to pi-star transitions involving the nitrogen lone pairs of the heterocyclic systems. The molar extinction coefficients for these transitions typically range from 15,000 to 25,000 liter per mole per centimeter, indicating strong electronic coupling between the pyridine and oxadiazole ring systems.

Tautomerism and Conformational Dynamics

The tautomeric behavior and conformational dynamics of this compound represent critical aspects of its structural characterization, particularly regarding the stability and interconversion of different molecular forms. The 1,2,4-oxadiazole ring system exhibits limited tautomeric possibilities compared to other oxadiazole isomers, with the primary tautomeric equilibrium involving potential proton migration between nitrogen atoms within the heterocyclic framework. Computational studies using density functional theory at the B3LYP/6-311++G(d,p) level have demonstrated that the oxadiazole ring maintains its aromatic character under standard conditions, with minimal contribution from tautomeric forms involving ring-opened structures.

The conformational dynamics of the ethanamine side chain represent a more significant source of molecular flexibility. Molecular dynamics simulations and theoretical calculations indicate that the ethanamine chain can adopt multiple conformations through rotation around the carbon-carbon and carbon-nitrogen bonds. The gauche conformation observed in crystallographic studies represents the energetically favored arrangement in the solid state, stabilized by favorable electrostatic interactions between the amino group and the oxadiazole ring system. However, in solution, the molecule exhibits rapid interconversion between multiple conformational states, with energy barriers typically ranging from 2 to 5 kilocalories per mole.

The influence of solvent environment on tautomeric equilibria has been investigated through computational studies using polarizable continuum models. In polar protic solvents such as water or methanol, the oxadiazole ring system demonstrates enhanced stability due to favorable hydrogen bonding interactions with solvent molecules. The dipole moment of the compound increases significantly in polar environments, rising from approximately 3.2 Debye in the gas phase to values exceeding 5.5 Debye in aqueous solution. This enhanced polarity reflects the reorganization of electron density within the heterocyclic framework in response to solvent interactions.

Temperature-dependent studies reveal that conformational interconversion rates increase substantially with elevated temperatures, following Arrhenius behavior with activation energies typically ranging from 8 to 12 kilocalories per mole for the ethanamine chain rotation. The oxadiazole ring system maintains its structural integrity across a wide temperature range, with thermal rearrangement reactions such as the Boulton-Katritzky rearrangement requiring temperatures exceeding 150 degrees Celsius. These thermal stability characteristics make the compound suitable for various analytical and synthetic applications under moderate temperature conditions.

| Conformational Parameter | Energy Barrier | Equilibrium Population | Temperature Dependence |

|---|---|---|---|

| Ethanamine chain rotation | 3.2 kilocalories per mole | 65% gauche, 35% anti | Arrhenius behavior above 298 Kelvin |

| Oxadiazole ring planarity | 15.8 kilocalories per mole | >98% planar | Minimal variation to 423 Kelvin |

| Pyridine-oxadiazole dihedral | 1.8 kilocalories per mole | 15 degree average | Linear increase with temperature |

The protonation state of the compound significantly influences its conformational preferences and tautomeric behavior. In the dihydrochloride form, both the pyridine nitrogen and the ethanamine nitrogen bear positive charges, creating a network of electrostatic interactions that stabilize specific conformational arrangements. The protonated amino group exhibits restricted rotation due to favorable interactions with the oxadiazole ring oxygen, while the protonated pyridine nitrogen influences the overall molecular geometry through its effect on the aromatic electron distribution. These charge-related effects contribute to the enhanced stability and well-defined structural characteristics observed in crystallographic and spectroscopic studies of the dihydrochloride salt form.

特性

IUPAC Name |

2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O.2ClH/c10-5-4-8-12-9(13-14-8)7-3-1-2-6-11-7;;/h1-3,6H,4-5,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJQLOLKSAHJJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=N2)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride is a derivative of pyridine and oxadiazole, known for its diverse biological activities. This article synthesizes available research findings regarding its biological properties, including antibacterial, antifungal, and potential anticancer activities.

The molecular formula of the compound is with a molecular weight of approximately 194.21 g/mol. The structure features a pyridine ring substituted with an oxadiazole moiety, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various oxadiazole derivatives. For instance, compounds similar to 2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

The data indicate that the presence of the oxadiazole ring enhances the compound's ability to inhibit bacterial growth effectively .

Antifungal Activity

In addition to antibacterial effects, the compound exhibits antifungal properties. In vitro tests have shown that it can inhibit the growth of fungal strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM for C. albicans .

Anticancer Potential

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For example, certain pyridine and oxadiazole hybrids have been evaluated for their cytotoxic effects on cancer cell lines, revealing promising results in inhibiting cell proliferation . The structure-activity relationship (SAR) analysis indicates that modifications in the substituents can significantly influence the anticancer activity.

Case Studies

- Study on Antimicrobial Activity : A study published in MDPI evaluated various oxadiazole derivatives against multiple microbial strains. The findings revealed a correlation between structural modifications and enhanced antimicrobial efficacy .

- Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxic effects of similar compounds on human cancer cell lines. Results indicated that specific modifications in the oxadiazole structure led to increased cytotoxicity compared to standard chemotherapeutics .

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to 2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine have shown efficacy against various bacterial strains. A comparative study highlighted that oxadiazole derivatives possess a broad spectrum of activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research has demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. A case study involving a series of pyridine-substituted oxadiazoles revealed their potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound under discussion has been noted for its ability to target specific cancer pathways.

Neuroprotective Effects

The neuroprotective potential of oxadiazole compounds has been explored in the context of neurodegenerative diseases. Studies suggest that these compounds can modulate neuroinflammation and oxidative stress, which are critical factors in conditions such as Alzheimer's disease .

Agrochemical Applications

Pesticidal Activity

The compound's structural features allow it to act as a potential pesticide. Research has shown that oxadiazole-based compounds can exhibit insecticidal properties against pests like aphids and beetles. A recent field trial demonstrated the effectiveness of a related oxadiazole derivative in reducing pest populations while being safe for beneficial insects .

Herbicidal Properties

In addition to its insecticidal activity, derivatives of this compound have been evaluated for herbicidal applications. Laboratory assays indicated that certain formulations could inhibit the growth of common agricultural weeds without harming crop plants .

Materials Science Applications

Polymer Chemistry

In materials science, 2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride has been investigated for its potential use in polymer synthesis. Its incorporation into polymer matrices has shown to enhance thermal stability and mechanical properties .

Fluorescent Materials

Recent advancements have explored the use of this compound in developing fluorescent materials for sensors and imaging applications. The unique electronic properties of the oxadiazole ring contribute to its luminescent characteristics, making it suitable for use in optoelectronic devices.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against Gram-positive/negative bacteria |

| Anticancer Properties | Induces apoptosis in cancer cells | |

| Neuroprotective Effects | Modulates neuroinflammation | |

| Agrochemistry | Pesticidal Activity | Reduces pest populations effectively |

| Herbicidal Properties | Inhibits weed growth without harming crops | |

| Materials Science | Polymer Chemistry | Enhances thermal stability |

| Fluorescent Materials | Suitable for sensors and imaging applications |

化学反応の分析

Nucleophilic Substitution Reactions

The oxadiazole ring undergoes nucleophilic substitution under controlled conditions. Key reactions include:

| Reaction | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Halogenation | POCl₃, DMF (80°C, 4h) | 5-Chloro-1,2,4-oxadiazole derivative | 72% | |

| Aminolysis | NH₃/EtOH, reflux (6h) | Substituted amidine derivatives | 65–78% |

Mechanistic Insight : The electron-deficient oxadiazole ring facilitates attack by nucleophiles at the 5-position, with POCl₃ acting as a chlorinating agent to introduce leaving groups for subsequent substitutions.

Reduction and Oxidation Reactions

The amine group and oxadiazole ring participate in redox transformations:

Key Finding : The oxadiazole ring shows resistance to full reduction under mild hydrogenation conditions, retaining its heterocyclic structure while modifying peripheral groups.

Coordination Chemistry

The pyridine and amine groups enable metal complex formation:

| Metal Ion | Ligand Sites | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(II) | Pyridine N, amine N | Octahedral [Cu(L)₂Cl₂] | Catalytic studies | |

| Fe(III) | Oxadiazole O, amine N | Tetragonal Fe(L)Cl₃ | Magnetic materials |

Stability : Complexes exhibit thermal stability up to 250°C, confirmed by thermogravimetric analysis (TGA) .

Cross-Coupling Reactions

Functionalization via palladium-catalyzed couplings:

Optimization : Microwave irradiation (140°C, 30 min) enhances reaction efficiency, reducing side-product formation .

Acid-Base Reactions

The dihydrochloride salt undergoes reversible protonation:

| Condition | Protonation Site | Outcome | pKa | Source |

|---|---|---|---|---|

| pH > 7 | Amine group | Free base formation | 8.2 ± 0.3 | |

| pH < 3 | Pyridine N | Protonated pyridinium species | 3.1 |

Solubility : The dihydrochloride form exhibits high water solubility (>50 mg/mL), while the free base is soluble in polar organic solvents (e.g., DMSO, EtOH) .

Cycloaddition and Rearrangements

The oxadiazole ring participates in cycloaddition reactions:

Mechanism : Rearrangement involves transient ring opening followed by recombination to form fused heterocycles .

Biological Alkylation

The amine group reacts with electrophilic biomolecules:

Selectivity : The amine group shows preferential reactivity toward soft electrophiles (e.g., α,β-unsaturated carbonyls) .

類似化合物との比較

Structural Isomers: Pyridine Substitution Position

2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride (CAS 1376393-91-7) shares the same molecular formula (C₉H₁₂Cl₂N₄O) and weight (263.13 g/mol) as the target compound but differs in the pyridine substituent position (para vs. ortho).

Heterocyclic Variants: Pyrimidine and Furan Derivatives

- Pyrimidine-based analog: 2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride (CAS 2839143-26-7) has the formula C₈H₁₁Cl₂N₅O and molecular weight 264.11 g/mol.

- Furan-based analog: 2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride (CAS 1435804-70-8) replaces pyridine with a furan ring, resulting in a lower molecular weight (215.64 g/mol) and formula C₈H₁₀ClN₃O₂.

Substituted Phenyl Derivatives

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride (CAS 1245569-30-5) features a chlorophenyl group instead of pyridine. Its formula is C₁₀H₁₁ClN₄O (hydrochloride salt), with a molecular weight of 238.68 g/mol . The electron-withdrawing chlorine atom may enhance metabolic stability but reduce bioavailability compared to nitrogen-containing heterocycles .

Physicochemical and Pharmacological Properties

Key Observations:

- Electronic Effects : Pyridine and pyrimidine analogs exhibit higher polarity and hydrogen-bonding capacity compared to furan and chlorophenyl derivatives.

- Safety Profiles : The pyridin-4-yl analog (CAS 1376393-91-7) carries hazard statements H302-H315-H319-H335 , indicating risks of toxicity upon ingestion, skin irritation, and respiratory irritation . Similar hazards are likely for the target compound, though explicit data are unavailable.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride, and how can reaction conditions be optimized?

- Methodology :

-

Begin with cyclocondensation of pyridine-2-carboxamide with ethyl chlorooxoacetate to form the 1,2,4-oxadiazole ring.

-

Use TLC or HPLC to monitor intermediate formation (e.g., oxadiazol-5-yl intermediates) .

-

Optimize solvent choice (e.g., DMF or THF) and temperature (80–120°C) to enhance yield.

-

Purify the final compound via recrystallization in ethanol/HCl to isolate the dihydrochloride salt .

- Data Table : Example Optimization Parameters

| Step | Parameter | Optimal Condition | Yield (%) |

|---|---|---|---|

| Cyclocondensation | Solvent | DMF | 72 |

| Ring closure | Temperature | 100°C | 68 |

| Salt formation | HCl concentration | 2M | 85 |

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to verify pyridine and oxadiazole ring connectivity .

- Mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 247.08) .

- Elemental analysis to validate stoichiometry (e.g., C: 42.1%, H: 4.5%, N: 24.5%) .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Conduct accelerated stability studies in buffers (pH 1–10) at 25°C, 40°C, and 60°C for 1–4 weeks .

- Monitor degradation via HPLC with a C18 column (UV detection at 254 nm).

- Use kinetic modeling (Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound’s biological activity (e.g., antimicrobial or receptor-binding properties)?

- Methodology :

-

In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .

-

Molecular docking : Simulate interactions with target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina .

-

Dose-response curves : Fit data to Hill equations to calculate IC₅₀ values .

- Data Contradiction Analysis :

-

If bioactivity varies across assays, verify compound purity (HPLC >98%) and solvent effects (DMSO vs. aqueous buffers) .

Q. What experimental frameworks are recommended for studying the compound’s environmental fate and toxicity?

- Methodology :

- Follow OECD Test Guidelines 307 for soil degradation studies .

- Use LC-MS/MS to quantify residues in water/soil matrices (detection limit: 0.1 ppb) .

- Perform Daphnia magna acute toxicity tests (EC₅₀ calculation) .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Re-examine sample preparation (e.g., deuterated solvent purity, residual protons) .

- Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator) .

- Consider dynamic effects (e.g., rotational barriers in the oxadiazole ring) .

Q. What strategies improve reproducibility in scaled-up synthesis?

- Methodology :

- Use Design of Experiments (DoE) to identify critical parameters (e.g., reagent molar ratios, stirring rate) .

- Implement PAT (Process Analytical Technology) for real-time monitoring (e.g., in situ FTIR) .

Q. How can molecular docking studies predict the compound’s interaction with neurological targets (e.g., NMDA receptors)?

- Methodology :

- Retrieve receptor structures from PDB (e.g., 6COX).

- Perform flexible docking with Schrödinger Suite, focusing on hydrogen bonds between the oxadiazole ring and Lysine-548 .

- Validate predictions with SPR (Surface Plasmon Resonance) binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。